N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide
Brand Name: Vulcanchem
CAS No.: 1228666-45-2
VCID: VC2556218
InChI: InChI=1S/C13H15BrN2O2/c1-13(2,3)12(18)16-11-7-9(14)8-15-10(11)5-4-6-17/h7-8,17H,6H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol

N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide

CAS No.: 1228666-45-2

Cat. No.: VC2556218

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide - 1228666-45-2

Specification

CAS No. 1228666-45-2
Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
IUPAC Name N-[5-bromo-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C13H15BrN2O2/c1-13(2,3)12(18)16-11-7-9(14)8-15-10(11)5-4-6-17/h7-8,17H,6H2,1-3H3,(H,16,18)
Standard InChI Key XOZAOYOZEWOALO-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO
Canonical SMILES CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO

Introduction

Chemical Identity and Structural Characterization

Chemical Identifiers and Basic Information

IdentifierValue
CAS Number1228666-45-2
Molecular FormulaC13H15BrN2O2
Molecular Weight311.17 g/mol
IUPAC NameN-[5-bromo-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl]-2,2-dimethylpropanamide
SMILESCC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)C#CCO
InChIInChI=1S/C13H15BrN2O2/c1-13(2,3)12(18)16-11-7-9(14)8-15-10(11)5-4-6-17/h7-8,17H,6H2,1-3H3,(H,16,18)
InChIKeyXOZAOYOZEWOALO-UHFFFAOYSA-N
PubChem CID49761571

Structural Features and Chemical Properties

The structure of N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide incorporates several key functional groups that define its chemical behavior and reactivity profile. The pyridine ring forms the core heterocyclic structure, with the nitrogen atom influencing the electronic distribution throughout the molecule. The bromine substituent at position 5 of the pyridine ring introduces potential for halogen bonding interactions and provides a reactive site for potential synthetic modifications. The pivalamide group attached at position 3 contributes an amide functionality, while the 3-hydroxyprop-1-yn-1-yl group at position 2 presents both alkyne and hydroxyl functionalities for diverse chemical transformations.

The compound's molecular weight of 311.17 g/mol places it in a range commonly associated with drug-like molecules, adhering to aspects of Lipinski's Rule of Five for potential drug candidates. The presence of both hydrogen bond donors (NH of the amide and OH of the hydroxyl group) and hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen, and hydroxyl oxygen) suggests potential for interactions with biological targets. The alkyne group introduces rigidity to the structure and could serve as a site for click chemistry applications or other selective transformations.

SupplierCatalog/Product NumberPackage SizePurityPrice (if available)
VulcanChemVC2556218Not specifiedNot specifiedNot specified
Matrix Scientific055555-100MG100 mgNot specifiedNot specified
VWR101909-666EANot specifiedNot specified$364.62 USD
Aladdin ScientificN180460-100mg100 mg95%$815.90
Bio-FountLSH73751-100mg100 mg95%¥ 3079.00
Combi-BlocksST-9067Not specifiedNot specifiedNot specified
Merck/Sigma-AldrichADE000123Not specifiedNot specifiedNot specified

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